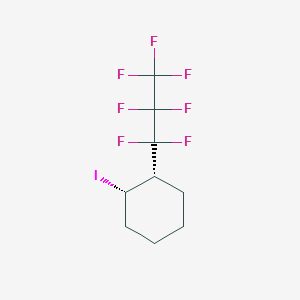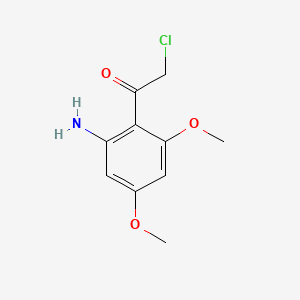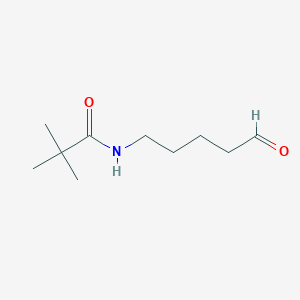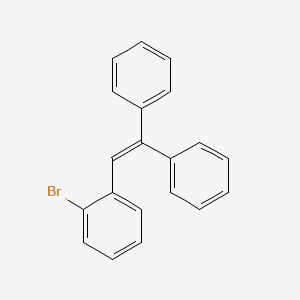
8-(3-Octyl-2-oxiranyl)-1-octanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Octyl-2-oxiranyl)-1-octanol is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Octyl-2-oxiranyl)-1-octanol typically involves the epoxidation of an unsaturated precursor. One common method is the epoxidation of 8-octene-1-ol using a peracid such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting epoxide is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as titanium silicalite-1 (TS-1) can enhance the efficiency of the epoxidation process, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
8-(3-Octyl-2-oxiranyl)-1-octanol undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidation using reagents like hydrogen peroxide or peracids, leading to the formation of diols.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can attack the carbon atoms, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like molybdenum or tungsten compounds.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Diols: Formed by the oxidation of the oxirane ring.
Alcohols: Formed by the reduction of the oxirane ring.
Substituted Products: Formed by nucleophilic substitution at the oxirane ring.
Wissenschaftliche Forschungsanwendungen
8-(3-Octyl-2-oxiranyl)-1-octanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 8-(3-Octyl-2-oxiranyl)-1-octanol involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in drug design and development, where the compound can be used to modify proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(3-Octyl-2-oxiranyl)octanoic acid
- Methyl 8-(3-Octyl-2-oxiranyl)octanoate
- Allyl 8-(3-Octyl-2-oxiranyl)octanoate
Uniqueness
8-(3-Octyl-2-oxiranyl)-1-octanol is unique due to the presence of both an oxirane ring and a hydroxyl group in its structure. This combination imparts distinct reactivity and makes it a versatile compound for various applications. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it suitable for use in diverse environments.
Eigenschaften
CAS-Nummer |
4482-22-8 |
|---|---|
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
8-(3-octyloxiran-2-yl)octan-1-ol |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-8-11-14-17-18(20-17)15-12-9-6-7-10-13-16-19/h17-19H,2-16H2,1H3 |
InChI-Schlüssel |
FAEAERQPRQJZOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1C(O1)CCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)






![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)




